Octabromodiphenyl ether

Description

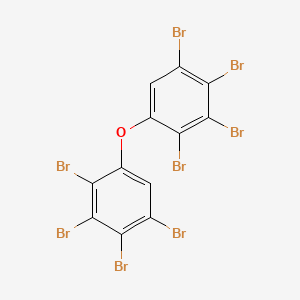

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrabromo-5-(2,3,4,5-tetrabromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Br8O/c13-3-1-5(9(17)11(19)7(3)15)21-6-2-4(14)8(16)12(20)10(6)18/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYGKUIDIMIRNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)Br)OC2=CC(=C(C(=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Br8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047548 | |

| Record name | 1,1'-Oxybis(2,3,4,5-tetrabromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white solid; [HSDB], WHITE FLAKES OR POWDER. | |

| Record name | Octabromodiphenyl ethers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6425 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIPHENYLETHER, OCTABROMO DERIVATIVE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

All g/L at 25 °C: methanol, 2; methylene chloride, 110; toluene, 190; benzene, 200; styrene, 250; methyl ethyl ketone, 40; acetone, 20., In water, 0.005 mg/L (commercial product), Solubility in water: very poor | |

| Record name | Octabromodiphenyl ethers | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7110 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYLETHER, OCTABROMO DERIVATIVE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.76, Relative density (water = 1): 2.9 | |

| Record name | Octabromodiphenyl ethers | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7110 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYLETHER, OCTABROMO DERIVATIVE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.275X10-9 mm Hg at 25 °C, negligible | |

| Record name | Octabromodiphenyl ethers | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7110 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYLETHER, OCTABROMO DERIVATIVE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Off-white powder (commercial) | |

CAS No. |

85446-17-9, 32536-52-0 | |

| Record name | 2,2',3,3',4,4',5,5'-Octabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085446179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-oxybis-, octabromo deriv. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Oxybis(2,3,4,5-tetrabromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl ether, octabromo derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,3',4,4',5,5'-OCTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67XQ4G0A4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Octabromodiphenyl ethers | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7110 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYLETHER, OCTABROMO DERIVATIVE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

200 °C (range, 167-257 °C), 167-257 °C | |

| Record name | Octabromodiphenyl ethers | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7110 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYLETHER, OCTABROMO DERIVATIVE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Octabromodiphenyl ether chemical properties and structure

An In-depth Technical Guide on the Core Chemical Properties and Structure of Octabromodiphenyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (OctaBDE) is a prominent member of the polybrominated diphenyl ethers (PBDEs), a class of organobromine compounds historically used as additive flame retardants in a wide array of consumer and industrial products. This technical guide provides a comprehensive overview of the chemical structure and core physicochemical properties of OctaBDE. It details experimental protocols for its characterization and analysis, and visually represents key toxicological pathways and analytical workflows. The information is curated to support researchers, scientists, and professionals in drug development in understanding the fundamental characteristics of this environmentally persistent and toxicologically significant compound.

Chemical Structure and Identification

This compound consists of a diphenyl ether core structure substituted with eight bromine atoms. The general chemical formula is C₁₂H₂Br₈O.[1] There are 12 possible isomers of this compound based on the different substitution patterns of the bromine atoms on the two phenyl rings.[2] Commercial OctaBDE is not a single congener but a technical mixture of different PBDEs.[1] The predominant congeners in commercial OctaBDE mixtures are typically heptabromodiphenyl ethers and octabromodiphenyl ethers.[1] A common commercial formulation, DE-79, is a mixture that includes various congeners such as BDE-183, BDE-197, BDE-203, and BDE-196, along with hepta-, nona-, and decabromodiphenyl ethers.[2]

The general structure of this compound is depicted below, where the sum of bromine substituents (m+n) on the two phenyl rings equals eight.

General Chemical Structure of Octabromodiphenyl Ethers

Caption: General chemical structure of octabromodiphenyl ethers, where m + n = 8.

Isomerism

The precise arrangement of the eight bromine atoms on the diphenyl ether backbone leads to a variety of congeners, each with a unique chemical structure and potentially different physicochemical and toxicological properties. For example, 2,2',3,3',4,4',6,6'-octabromodiphenyl ether (BDE-197) has been identified as a major octabromo isomer in the technical mixture DE-79.[3]

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, transport, and bioavailability. A summary of these properties is presented in the tables below. It is important to note that values can vary depending on whether they are for a specific congener or a commercial mixture.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂Br₈O | [1] |

| Molecular Weight | 801.38 g/mol | [2] |

| Appearance | Off-white solid/powder | [2] |

| Melting Point | Depends on product composition; can range from 167-257 °C for commercial mixtures. | [2] |

| Boiling Point | Decomposes at temperatures over 330 °C. | [1] |

| Density | Approximately 2.9 g/cm³ | [1] |

| Vapor Pressure | 6.59 x 10⁻⁶ Pa at 21 °C | [2] |

Table 2: Solubility and Partitioning Properties of this compound

| Property | Value | Source(s) |

| Water Solubility | < 0.1 mg/L | [1] |

| Solubility in Organic Solvents (g/L at 25 °C) | Methanol: 2; Acetone: 20; Methyl ethyl ketone: 40; Methylene chloride: 110; Toluene: 190; Benzene: 200; Styrene: 250 | [4] |

| Log Kow (Octanol-Water Partition Coefficient) | 6.29 (for the commercial product) | [2] |

Experimental Protocols

Accurate characterization and quantification of this compound require specific analytical methodologies. Below are detailed protocols for common experimental techniques used in the analysis of OctaBDE.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis in Biological and Environmental Matrices

GC-MS is the primary analytical technique for the congener-specific analysis of PBDEs.[5]

Objective: To separate, identify, and quantify OctaBDE congeners in a sample matrix (e.g., serum, dust, soil).

Methodology:

-

Sample Preparation and Extraction:

-

Serum: A standardized protocol for serum involves protein precipitation followed by liquid-liquid extraction.[6]

-

Thaw 100 µL of serum on ice.

-

Add 200 µL of HPLC-grade methanol, vortex for 30 seconds, and let stand for 15 minutes to precipitate proteins.

-

Centrifuge at 12,500 rpm for 10 minutes.

-

Transfer the clear supernatant for further cleanup.

-

-

Dust/Soil: Extraction is commonly performed using accelerated solvent extraction (ASE) or ultrasound-assisted extraction (UAE) with organic solvents like a hexane/dichloromethane mixture.[7][8]

-

A known mass of the sample (e.g., 50 mg of dust) is mixed with a drying agent like diatomaceous earth.

-

The mixture is placed in an extraction cell and extracted with an appropriate solvent system.

-

-

-

Extract Cleanup:

-

The crude extract is purified to remove interfering co-extractives like lipids. This is often achieved using column chromatography with adsorbents such as Florisil and silica (B1680970) gel, which may be acid-treated.[7][9]

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Injector: Splitless injection is commonly used to enhance sensitivity. Injector temperature is typically set around 260-300 °C.[5][10]

-

Column: A short, narrow-bore capillary column with a low-polarity stationary phase (e.g., DB-5ms, 15 m x 0.25 mm ID, 0.1 µm film thickness) is often employed to minimize analyte degradation at high temperatures.[10]

-

Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100-140 °C), ramps up to a high final temperature (e.g., 320-330 °C), and holds for a period to ensure elution of the high-boiling point congeners.[5][10]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron impact (EI) is a common ionization mode. For higher sensitivity and selectivity, especially for higher brominated congeners, negative chemical ionization (NCI) or atmospheric pressure chemical ionization (APCI) can be used.[7][11]

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used to enhance selectivity and sensitivity by monitoring specific ions characteristic of the target PBDE congeners.[5]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the unequivocal structural identification of PBDE congeners.

Objective: To determine the precise isomeric structure of an isolated OctaBDE congener.

Methodology:

-

Sample Preparation:

-

NMR Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate resolution. Cryogenically cooled probes can significantly enhance sensitivity, which is beneficial for mass-limited samples.[12]

-

Experiments:

-

1D ¹H NMR: Provides information on the number and chemical environment of the hydrogen atoms.

-

2D Correlation Spectroscopy (COSY): Identifies proton-proton spin couplings within the same phenyl ring.

-

2D Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.[12]

-

2D Heteronuclear Multiple Bond Correlation (HMBC): Correlates protons and carbons over two to three bonds, which is crucial for establishing connectivity between the two phenyl rings through the ether linkage.[12]

-

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information on the spatial proximity of protons, which can help in confirming the substitution pattern.

-

-

-

Data Analysis:

-

The combination of these NMR experiments allows for the unambiguous assignment of all proton and carbon signals and thus the definitive elucidation of the isomeric structure.[3]

-

Toxicological Pathways and Mechanisms of Action

This compound and its constituent congeners are recognized as endocrine-disrupting chemicals with various potential health effects.[1] The primary mechanisms of toxicity involve disruption of thyroid hormone homeostasis and interaction with cellular signaling pathways.

Disruption of Thyroid Hormone Homeostasis

PBDEs, including OctaBDE, are structurally similar to thyroid hormones (T3 and T4), which allows them to interfere with the thyroid system at multiple levels.[13]

Caption: Simplified signaling pathway of OctaBDE-induced thyroid hormone disruption.

The diagram illustrates two primary mechanisms:

-

Competitive Binding to Transport Proteins: Hydroxylated metabolites of PBDEs can compete with the native thyroid hormone, thyroxine (T4), for binding to the transport protein transthyretin (TTR). This competition can displace T4, increasing its free concentration in the blood and making it more available for metabolism and excretion.[14]

-

Enhanced Hepatic Metabolism: PBDEs can induce the activity of enzymes in the liver, such as UDP-glucuronosyltransferases (UGTs). These enzymes are involved in the glucuronidation of T4, a process that facilitates its elimination from the body via bile.[15] The combined effect is a reduction in circulating T4 levels, leading to hypothyroxinemia.[14]

Interaction with Aryl Hydrocarbon Receptor (AhR) Pathway

Like other halogenated aromatic hydrocarbons, some PBDE congeners can interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism.[2]

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway and PBDE interaction.

Upon entering the cell, certain PBDE congeners can bind to the AhR, causing the dissociation of heat shock proteins (like Hsp90). The activated AhR-ligand complex then translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer binds to xenobiotic response elements (XREs) on the DNA, leading to the increased transcription of target genes, most notably cytochrome P450 enzymes like CYP1A1.[16] While some PBDEs can activate this pathway, others have been shown to act as antagonists, inhibiting the action of potent AhR agonists like dioxins.

Experimental Workflow for Analysis

The analysis of OctaBDE in environmental or biological samples follows a multi-step workflow designed to isolate the target analytes from a complex matrix and prepare them for instrumental analysis.

Caption: General experimental workflow for the analysis of OctaBDE.

This workflow begins with the collection of the sample, followed by the addition of isotopically labeled internal standards to correct for analytical variability. The sample is then subjected to an extraction procedure to move the PBDEs into a solvent phase. The resulting extract is cleaned to remove interfering substances. Finally, the purified extract is concentrated and analyzed using a sensitive instrumental technique like GC-MS.[5][7]

Conclusion

This compound is a complex chemical entity, both in its isomeric diversity and its interactions with biological systems. This guide has provided a foundational understanding of its chemical and physical properties, detailed the analytical methods for its study, and illustrated key toxicological pathways. For researchers in environmental science, toxicology, and drug development, a thorough comprehension of these core characteristics is essential for assessing its risks, understanding its mechanisms of action, and developing strategies for remediation or for the design of safer alternatives. The presented protocols and diagrams serve as a technical resource to support these ongoing scientific endeavors.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Octabromodiphenyl ethers | C12H2Br8O | CID 6537506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Standardized SPME-GC-MS Protocol for the Detection of Volatile and Semi-Volatile Compounds in Human Serum [protocols.io]

- 7. Development and Validation of a Rapid Analytical Method for Polybrominated Diphenyl Ethers in House Dust | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]

- 8. researchgate.net [researchgate.net]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. gcms.labrulez.com [gcms.labrulez.com]

- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Composition of Commercial Octabromodiphenyl Ether (OctaBDE) Mixtures

For Researchers, Scientists, and Drug Development Professionals

Commercial Octabromodiphenyl ether (OctaBDE) is a flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). It is not a single chemical compound but a technical mixture of various PBDE congeners.[1] This guide provides an in-depth analysis of the composition of these commercial mixtures, outlines the standard experimental protocols for their characterization, and presents visual workflows for clarity. The primary application of OctaBDE has been as an additive flame retardant in acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) plastics used in the housings of electronic equipment.[1] Due to concerns about its persistence, bioaccumulation, and potential health effects, including impacts on the liver, thyroid, and neurobehavioral development, a detailed understanding of its congener composition is critical for environmental and toxicological research.[1]

Data Presentation: Congener Composition

Commercial OctaBDE is predominantly composed of hepta- and octabromodiphenyl ethers, with significant contributions from hexa- and nonabromodiphenyl ethers and trace amounts of other congeners.[1][2] The exact composition can vary between different commercial products, such as DE-79 and Bromkal 79-8DE.[3][4][5] The following tables summarize the typical congener distribution found in these technical mixtures.

Table 1: General Composition of Commercial OctaBDE by Homolog Group

| Homolog Group | Percentage by Weight |

| Pentabromo- / Hexabromodiphenyl Ethers | ~11% |

| Heptabromodiphenyl Ethers | ~44% |

| Octabromodiphenyl Ethers | ~31-35% |

| Nonabromodiphenyl Ethers | ~10% |

| Decabromodiphenyl Ether | ~0.5% |

| Source: Based on data from HSDB and WHO.[6][7] |

Table 2: Specific Congener Composition in Commercial OctaBDE Mixtures

| Congener Number (BDE#) | Congener Name | General Fraction (%)[1] | DE-79 Formulation (%)[6] |

| 153 | 2,2′,4,4′,5,5′-Hexabromodiphenyl ether | 0.15–8.7% | 5-10% |

| 154 | 2,2′,4,4′,5,6′-Hexabromodiphenyl ether | 0.04–1.1% | 1-5% |

| 171 | 2,2′,3,3′,4,4′,6-Heptabromodiphenyl ether | 0.17–1.8% | Not Specified |

| 180 | 2,2′,3,4,4′,5,5′-Heptabromodiphenyl ether | Not Detected–1.7% | Not Specified |

| 183 | 2,2′,3,4,4′,5′,6-Heptabromodiphenyl ether | 13–42% | 40% |

| 196 | 2,2′,3,3′,4,4′,5,6′-Octabromodiphenyl ether | 3.1–10.5% | 8% |

| 197 | 2,2′,3,3′,4,4′,6,6′-Octabromodiphenyl ether | 11–22% | 21% |

| 203 | 2,2′,3,4,4′,5,5′,6-Octabromodiphenyl ether | 4.4–8.1% | 5-35% |

| 206 | 2,2′,3,3′,4,4′,5,5′,6-Nonabromodiphenyl ether | 1.4–11.8% | Not Specified |

| 207 | 2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether | Not Specified | 7% |

| 209 | Decabromodiphenyl ether | Not Specified | 10% |

Experimental Protocols: Congener Analysis

The characterization of PBDE congeners in technical mixtures and environmental samples requires sophisticated analytical methods to achieve the necessary separation, identification, and quantification. The primary method employed is gas chromatography coupled with mass spectrometry (GC/MS).[3][8]

1. Sample Preparation and Extraction

-

Objective: To isolate PBDEs from the sample matrix.

-

Methodology: The initial step involves dissolving the technical mixture in a suitable organic solvent. For environmental or biological samples, a more rigorous extraction is required. Common techniques include ultrasonic solid-liquid extraction or liquid-liquid extraction.[9] A typical solvent mixture used for this process is acetone (B3395972) and n-pentane (1:1 v/v) or ethyl acetate.[9][10]

2. Cleanup and Fractionation

-

Objective: To remove interfering compounds (e.g., lipids, humic acids) that could affect the accuracy of the analysis.[8]

-

Methodology: The crude extract undergoes a cleanup procedure. This is often accomplished using column chromatography with adsorbents like silica (B1680970) gel, Florisil, or alumina.[8] A multi-layered silica gel column, sometimes treated with sulfuric acid, can be used to effectively separate PBDEs from other organic compounds.[9]

3. Instrumental Analysis

-

Objective: To separate, identify, and quantify individual PBDE congeners.

-

Methodology: High-Resolution Gas Chromatography/Mass Spectrometry (HRGC/MS) is the standard technique.[8]

-

Gas Chromatography (GC): The cleaned extract is injected into the GC. A capillary column (e.g., DB-1HT or DB-5HT) is used to separate the different congeners based on their volatility and interaction with the column's stationary phase.[3][5] A programmed temperature ramp is essential for resolving the wide range of congeners, from tri-BDEs to deca-BDE.[10]

-

Mass Spectrometry (MS): As congeners elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) is commonly used for generating characteristic fragmentation patterns, while Electron-Capture Negative Ionization (ECNI) is particularly sensitive for highly brominated compounds and provides molecular ion information.[3][5]

-

4. Identification and Quantification

-

Objective: To confirm the identity of each congener and determine its concentration.

-

Methodology: Congener identification is confirmed by comparing their retention times and mass spectra to those of certified reference standards.[3] Quantification is typically performed using an internal standard method, often with 13C-labeled PBDE congeners, to ensure high accuracy and precision by correcting for any analyte loss during sample preparation.[8][10] Calibration curves are generated from a series of standard solutions of known concentrations.

Mandatory Visualizations

Caption: A flowchart of the analytical procedure for determining the congener composition of OctaBDE mixtures.

Caption: Relative proportions of major homolog groups in a typical commercial OctaBDE technical mixture.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Detailed polybrominated diphenyl ether (PBDE) congener composition of the widely used penta-, octa-, and deca-PBDE technical flame-retardant mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Octabromodiphenyl ethers | C12H2Br8O | CID 6537506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Octabromodiphenyl ethers - Hazardous Agents | Haz-Map [haz-map.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. researchgate.net [researchgate.net]

- 10. shop.fera.co.uk [shop.fera.co.uk]

The Environmental Odyssey of Octabromodiphenyl Ether: A Technical Guide to its Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octabromodiphenyl ether (OctaBDE) is a member of the polybrominated diphenyl ether (PBDE) family of flame retardants. Historically, it was incorporated into a variety of consumer and commercial products, particularly in the plastics of electronic housings, to meet fire safety standards.[1] However, its widespread use has led to its ubiquitous presence in the environment.[2] Commercial OctaBDE is not a single chemical entity but rather a technical mixture of various PBDE congeners, primarily hepta-, octa-, and nona-brominated diphenyl ethers.[3][4] Due to concerns over its persistence, bioaccumulation, and potential toxicity, the production and use of OctaBDE have been largely phased out in many regions.[2] This technical guide provides a comprehensive overview of the environmental fate and transport of OctaBDE, with a focus on its physicochemical properties, degradation pathways, partitioning behavior, and bioaccumulation potential.

Physicochemical Properties of OctaBDE Congeners

The environmental behavior of OctaBDE is governed by the physicochemical properties of its constituent congeners. These properties, which vary with the degree of bromination, influence how these compounds partition between air, water, soil, and biota. Key parameters include the octanol-water partition coefficient (log Kow), a measure of lipophilicity; water solubility; vapor pressure; and Henry's Law Constant, which describes the partitioning between air and water.

| Property | Heptabromo- congeners (e.g., BDE-183) | Octabromo- congeners (e.g., BDE-196, -197, -203) | Nonabromo- congeners (e.g., BDE-207) |

| Molecular Weight ( g/mol ) | ~722 | ~801.4 | ~881 |

| Log Kow | ~7.8 - 8.2 | ~8.71 | ~9.0 - 9.8 |

| Water Solubility (µg/L) | Very Low | < 0.1 | Very Low |

| Vapor Pressure (mm Hg at 25°C) | ~1.3 x 10-8 | ~1.275 x 10-9 | ~2.0 x 10-10 |

| Henry's Law Constant (atm·m³/mol) | ~2.7 x 10-7 | ~1.0 x 10-7 | ~4.0 x 10-8 |

Note: The values presented are approximate and can vary between different congeners within the same homolog group and under different experimental conditions.[5][6][7][8][9]

Environmental Fate and Transport

The journey of OctaBDE through the environment is a complex interplay of partitioning, degradation, and transport processes. Due to their low water solubility and high lipophilicity, OctaBDE congeners strongly adsorb to organic matter in soil and sediment, making these compartments major environmental sinks.[10][11]

Degradation Pathways

Degradation of OctaBDE in the environment is a slow process, contributing to its persistence. The primary degradation mechanisms are photolysis and microbial degradation.[2][4] A significant concern is that these processes can lead to the formation of lower-brominated PBDEs, which may be more toxic and bioaccumulative than the parent compounds.[4][12]

Abiotic Degradation: Photolysis Photolytic degradation, or the breakdown by sunlight, is a significant pathway for OctaBDE in surface waters and on terrestrial surfaces. This process involves the reductive debromination of the PBDE molecule, where bromine atoms are sequentially removed.

Biotic Degradation: Microbial Action Under anaerobic conditions, found in sediments and some soils, microorganisms can play a role in the degradation of OctaBDE.[2][13] Certain anaerobic bacteria, such as Dehalococcoides species and Sulfurospirillum multivorans, can utilize highly brominated PBDEs in a process called reductive debromination, where they use the PBDEs as electron acceptors.[13][14][15] This microbial action also results in the formation of less-brominated congeners.[13] Aerobic degradation of highly brominated PBDEs like OctaBDE is generally considered to be a much slower process.[3]

Caption: Anaerobic degradation pathway of an OctaBDE congener.

Environmental Transport

The transport of OctaBDE congeners in the environment is largely dependent on their partitioning behavior.

Atmospheric Transport: Due to their low vapor pressure, highly brominated congeners like those found in OctaBDE mixtures are primarily associated with particulate matter in the atmosphere.[5] This limits their potential for long-range atmospheric transport compared to less-brominated congeners.[16] However, atmospheric deposition of these particles can be a significant source of contamination to soil and water bodies.

Water Transport: In aquatic systems, the high Kow values of OctaBDE congeners lead to their strong partitioning to suspended solids and sediments.[17] Transport in the dissolved phase is minimal. The movement of contaminated sediments during events like dredging or high river flows can redistribute these compounds within aquatic environments.

Soil and Sediment Transport: The mobility of OctaBDE in soil and sediment is very low due to its strong adsorption to organic carbon.[11] Leaching to groundwater is generally not considered a significant transport pathway. The primary mode of transport in these compartments is through the physical movement of soil and sediment particles.

Bioaccumulation and Biomagnification

A significant environmental concern with PBDEs, including the congeners found in OctaBDE, is their potential to bioaccumulate in organisms and biomagnify through food webs.[18][19]

Bioaccumulation: Due to their lipophilic nature, OctaBDE congeners readily accumulate in the fatty tissues of organisms.[2] The extent of bioaccumulation is often quantified by the Bioaccumulation Factor (BAF), which is the ratio of the chemical concentration in an organism to that in the surrounding environment (e.g., water or sediment).[11][20]

Biomagnification: Biomagnification is the process by which the concentration of a contaminant increases at successively higher levels in a food web. This is quantified by the Trophic Magnification Factor (TMF). A TMF greater than 1 indicates that the chemical is biomagnifying.[21][22][23] Lower-brominated PBDEs, which can be formed from the degradation of OctaBDE, generally have a higher potential for biomagnification than the highly brominated congeners.[18]

| Parameter | Definition | Relevance to OctaBDE |

| Bioaccumulation Factor (BAF) | [Chemical]organism / [Chemical]environment | High for OctaBDE congeners, indicating significant uptake from the environment.[11][20] |

| Biota-Sediment Accumulation Factor (BSAF) | ([Chemical]organism / lipid fraction) / ([Chemical]sediment / organic carbon fraction) | Used to assess bioaccumulation from contaminated sediments.[11] |

| Trophic Magnification Factor (TMF) | Antilog of the slope of the regression of log-transformed, lipid-normalized concentrations versus trophic level | TMFs > 1 for some less-brominated congeners indicate biomagnification.[19][22] |

Experimental Protocols

The analysis of OctaBDE in environmental matrices requires sophisticated analytical techniques to achieve the necessary sensitivity and selectivity. The following provides a general overview of a typical experimental workflow for the analysis of PBDEs in soil or sediment.

Caption: General experimental workflow for PBDE analysis.

Sample Preparation and Extraction

-

Sample Collection and Pre-treatment: Soil and sediment samples are collected and stored to prevent contamination.[1] They are typically freeze-dried, sieved to remove large debris, and homogenized to ensure representativeness.[1]

-

Internal Standard Spiking: Prior to extraction, the sample is spiked with a known amount of 13C-labeled PBDE congeners. These internal standards are used to correct for losses during sample preparation and analysis, improving the accuracy and precision of the results.[24]

-

Extraction: Soxhlet extraction is a commonly used technique for extracting PBDEs from solid matrices.[24][25][26] The homogenized sample is placed in a thimble and extracted with an organic solvent mixture (e.g., hexane:dichloromethane) for an extended period (e.g., 16-24 hours).[25] Other techniques such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) can also be used and may offer advantages in terms of reduced solvent consumption and extraction time.[25]

Extract Cleanup

The crude extract contains co-extracted interfering compounds (e.g., lipids, humic substances) that must be removed prior to instrumental analysis.[1]

-

Sulfur Removal: For sediment samples, elemental sulfur can be removed by treatment with copper powder.

-

Lipid Removal: For biota samples, lipids are a major interference and can be removed using techniques like gel permeation chromatography (GPC) or by washing the extract with concentrated sulfuric acid.[1]

-

Fractionation: The extract is passed through a multi-layer silica gel or alumina column to separate the PBDEs from other interfering compounds.[1][24] Different solvent mixtures are used to elute fractions containing the target analytes.

Instrumental Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the standard technique for the analysis of PBDEs.[1][18][24]

-

Gas Chromatography (GC): A high-resolution capillary column is used to separate the individual PBDE congeners. The GC oven temperature is programmed to ramp up, allowing for the sequential elution of congeners based on their volatility and interaction with the column's stationary phase.[27][28]

-

Mass Spectrometry (MS): A mass spectrometer is used for the detection and quantification of the separated congeners. High-resolution mass spectrometry (HRMS) is often employed to achieve the low detection limits required for environmental monitoring.[29] Electron capture negative ionization (ECNI) is a sensitive ionization technique for highly brominated compounds.[1] The instrument is typically operated in selected ion monitoring (SIM) mode, where only specific mass-to-charge ratios characteristic of the target PBDEs are monitored, enhancing selectivity.[30]

Conclusion

This compound and its constituent congeners are persistent environmental contaminants with a complex fate and transport profile. Their strong affinity for organic matter leads to their accumulation in soil and sediment. While their potential for long-range atmospheric transport is limited compared to less-brominated PBDEs, they can undergo degradation in the environment to form these more mobile and potentially more toxic compounds. The lipophilic nature of OctaBDE congeners drives their bioaccumulation in organisms, and there is evidence for the biomagnification of their degradation products in food webs. Continued monitoring and research are essential to fully understand the long-term environmental and health implications of these legacy flame retardants.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. superfund.berkeley.edu [superfund.berkeley.edu]

- 3. ciwr.ucanr.edu [ciwr.ucanr.edu]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Octabromodiphenyl ethers | C12H2Br8O | CID 6537506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Vapor pressures, aqueous solubilities, and Henry's law constants of some brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Henry's Law Constants [henry.mpch-mainz.gwdg.de]

- 9. chm.pops.int [chm.pops.int]

- 10. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Polybrominated Diphenyl Ethers (PBDEs): New Pollutants-Old Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ce.berkeley.edu [ce.berkeley.edu]

- 15. Pathways for the anaerobic microbial debromination of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Improving the quality and scientific understanding of trophic magnification factors (TMFs). | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. benthamdirect.com [benthamdirect.com]

- 19. Bioaccumulation Behavior and Human Health Risk of Polybrominated Diphenyl Ethers in a Freshwater Food Web of Typical Shallow Lake, Yangtze River Delta - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Guidance for measuring and evaluating biomagnification factors and trophic magnification factors of difficult substances: application to decabromodiphenylethane - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Use of trophic magnification factors and related measures to characterize bioaccumulation potential of chemicals [pubmed.ncbi.nlm.nih.gov]

- 23. Biomagnification and trophic magnification of difficult to test substances in terrestrial and aquatic food webs [summit.sfu.ca]

- 24. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 25. Evaluation of Soxhlet extraction, accelerated solvent extraction and microwave-assisted extraction for the determination of polychlorinated biphenyls and polybrominated diphenyl ethers in soil and fish samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Determination of decabrominated diphenyl ether in soils by Soxhlet extraction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A modified QuEChERS method coupled with GC–MS/MS for the rapid and simultaneous analysis of polybrominated diphenyl ethers and novel brominated flame retardant residues in animal-derived foods - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. epa.gov [epa.gov]

- 30. agilent.com [agilent.com]

An In-depth Technical Guide to the Photolytic and Microbial Degradation of Octabromodiphenyl Ether (OctaBDE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octabromodiphenyl ether (OctaBDE) is a brominated flame retardant (BFR) belonging to the group of polybrominated diphenyl ethers (PBDEs). Historically, it has been incorporated into plastics, textiles, and electronics to inhibit combustion. Commercial OctaBDE is a technical mixture of various PBDE congeners, predominantly containing hepta- and octabromodiphenyl ethers. Due to its persistence, bioaccumulative potential, and toxicity, understanding the environmental fate of OctaBDE is of paramount importance. This technical guide provides a comprehensive overview of the two primary degradation pathways for OctaBDE: photolysis and microbial degradation.

The degradation of OctaBDE in the environment is a critical area of study, as the process can lead to the formation of lower-brominated congeners that may exhibit greater toxicity and bioavailability.[1] This guide will delve into the mechanisms of these degradation processes, present quantitative data from key studies, provide detailed experimental protocols for replication and further research, and visualize the complex pathways involved.

Core Degradation Pathways: Photolytic and Microbial

OctaBDE undergoes degradation in the environment through two main routes: abiotic degradation, primarily driven by sunlight (photolysis), and biotic degradation, mediated by microorganisms.

Photolytic Degradation

Photolysis, or photodegradation, is a significant abiotic process for the breakdown of OctaBDE in environments exposed to sunlight, such as surface waters and soil. This process involves the absorption of ultraviolet (UV) radiation, which provides the energy to break the carbon-bromine (C-Br) bonds. This leads to a stepwise removal of bromine atoms, a process known as reductive debromination. Studies have indicated that photodegradation tends to preferentially remove bromine atoms at the ortho positions of the diphenyl ether structure. In some instances, photolysis can also lead to the formation of polybrominated dibenzofurans (PBDFs), which are of significant toxicological concern. The kinetics of photolytic degradation often follow a pseudo-first-order model.

Microbial Degradation

Microbial activity, particularly under anaerobic conditions, is a key driver of OctaBDE's biotic degradation. Certain anaerobic bacteria can utilize highly brominated PBDEs as electron acceptors in a process called reductive debromination or dehalogenation. This microbial action typically results in the preferential removal of bromine atoms at the meta and para positions. Notably, microorganisms such as Dehalococcoides species have been identified as capable of carrying out this transformation. The anaerobic degradation of OctaBDE can lead to the formation of more toxic and bioaccumulative lower-brominated congeners, including penta- and tetra-BDEs.[2][3] Aerobic degradation of highly brominated PBDEs like OctaBDE is considered to be a less significant pathway.

Data Presentation

The following tables summarize quantitative data from various studies on the photolytic and microbial degradation of OctaBDE and related PBDEs. These data provide insights into degradation rates, product formation, and the conditions influencing these processes.

Table 1: Photolytic Degradation of OctaBDE and Related PBDEs

| Compound/Matrix | Light Source/Conditions | Half-life (t½) | Key Degradation Products | Reference |

| DecaBDE in HIPS plastic | Natural sunlight | 51 days | Nona- and Octa-BDEs, PBDFs | [4][5][6] |

| DecaBDE in house dust | Natural sunlight (200 hours) | ~408 hours (Spiked dust) | Nona- and Octa-BDEs (BDE-196, 197, 201, 202, 203) | |

| OctaBDE mixture in water | UV-LED (285 nm, 240 min) | - (67-86% degradation) | Lower brominated BDEs | [7] |

| BDE-209 in methanol/water | UV (sunlight region) | Varies (e.g., k = 3 x 10⁻⁵ s⁻¹) | Nona-, Octa-, Hepta-, Hexa-BDEs, PBDFs |

Table 2: Microbial Degradation of OctaBDE

| Microorganism/Inoculum | Conditions | Initial OctaBDE Concentration | Degradation Products | Incubation Time | Reference |

| Dehalococcoides ethenogenes | Anaerobic | Not specified | Penta-, Hexa-, and Hepta-BDEs | Not specified | [2] |

| Mixed culture with Dehalococcoides spp. | Anaerobic | 1.3 µM | Di- to Hepta-BDEs | 6 months | [8] |

| Anaerobic sludge | Anaerobic | Not specified | Lower brominated BDEs | Not specified | [9] |

| Rhodococcus ruber TAW-CT127 (aerobic, on DecaBDE) | Aerobic | 50 mg/L | Hexa-, Octa-, and Nona-BDEs | 5 days | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the photolytic and microbial degradation of OctaBDE. These protocols are composites based on standard methods cited in the literature.

Protocol 1: Photolytic Degradation Assay

-

Sample Preparation:

-

Dissolve a known concentration of the OctaBDE technical mixture or a specific congener in a UV-transparent solvent (e.g., hexane (B92381), methanol/water mixture) within a quartz reaction vessel.

-

-

Irradiation:

-

Irradiate the solution using a UV lamp with a specific wavelength output (e.g., 285 nm) or a solar simulator to mimic natural sunlight.[7]

-

Characterize the spectral output and intensity of the light source.

-

Maintain a constant temperature using a cooling system.

-

Include dark controls by wrapping identical vessels in aluminum foil to assess for non-photolytic degradation.[1]

-

-

Sampling and Analysis:

-

At predetermined time intervals, withdraw aliquots from the reaction vessel.

-

Analyze the samples directly or after appropriate dilution and extraction using GC-MS to quantify the parent OctaBDE congeners and identify degradation products.

-

-

Data Analysis:

-

Plot the concentration of the parent compound against time to determine the degradation kinetics.

-

Fit the data to a kinetic model (e.g., pseudo-first-order) to calculate the degradation rate constant (k) and half-life (t½).[1]

-

Protocol 2: Microbial Reductive Debromination Assay

-

Microcosm Setup:

-

Anaerobic Medium: Prepare a defined mineral medium under strictly anaerobic conditions (e.g., by boiling and purging with an N₂/CO₂ gas mixture). The medium should contain essential nutrients, vitamins, a reducing agent, and a redox indicator like resazurin.

-

Inoculum: Use an appropriate inoculum, such as anaerobic sludge, sediment from a contaminated site, or a known dehalogenating bacterial culture (e.g., a Dehalococcoides-containing consortium).[1]

-

Substrate Addition: Spike the microcosms with a known concentration of OctaBDE, typically dissolved in a carrier solvent.

-

Controls: Prepare sterile controls (autoclaved inoculum) and controls without the OctaBDE substrate to account for abiotic losses and background microbial activity.[1]

-

-

Incubation:

-

Incubate the microcosms in the dark at a controlled temperature (e.g., 25-30°C).

-

-

Sampling and Analysis:

-

At regular time intervals, sacrifice replicate microcosms for analysis.

-

Extract the entire contents of the microcosm (liquid and solid phases) using a suitable solvent extraction method (e.g., pressurized liquid extraction with hexane/dichloromethane).[11]

-

Analyze the extracts using GC-MS to quantify the parent OctaBDE congeners and their debrominated products.

-

Protocol 3: Sample Preparation and Analytical Method (GC-MS)

-

Extraction:

-

Solid Samples (soil, sediment): Use pressurized liquid extraction (PLE) or Soxhlet extraction with a solvent mixture such as hexane/dichloromethane or toluene.[1][11]

-

Liquid Samples (water): Perform liquid-liquid extraction (LLE) with a non-polar solvent like hexane or solid-phase extraction (SPE).[12]

-

-

Cleanup:

-

Pass the crude extract through a multi-layer silica (B1680970) gel column, which may contain acidified silica and/or alumina, to remove interfering organic compounds.[1] For samples with high lipid content, gel permeation chromatography (GPC) may be necessary.

-

-

Concentration:

-

Concentrate the cleaned extract to a final volume of approximately 1 mL under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Injection: Inject 1-2 µL of the final extract into a gas chromatograph equipped with a mass spectrometer (GC-MS). A splitless injection mode is typically used to enhance sensitivity.

-

GC Column: A capillary column suitable for PBDE analysis (e.g., DB-5MS) should be used.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 100°C), ramps up to a high temperature (e.g., 320°C), and holds to ensure the elution of all congeners.

-

MS Detection: Operate the mass spectrometer in electron capture negative ionization (ECNI) mode for high sensitivity to brominated compounds or electron ionization (EI) mode. Selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for enhanced selectivity and quantification.[2]

-

Mandatory Visualization

References

- 1. benchchem.com [benchchem.com]

- 2. public.jenck.com [public.jenck.com]

- 3. GC Analysis of PBDE Flame-Retardant Compounds [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Photolysis studies of technical decabromodiphenyl ether (DecaBDE) and ethane (DeBDethane) in plastics under natural sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Aerobic Degradation Characteristics of Decabromodiphenyl ether through Rhodococcus ruber TAW-CT127 and Its Preliminary Genome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. Analysis of brominated flame retardants in the aquatic environment: a review - PMC [pmc.ncbi.nlm.nih.gov]

Bioaccumulation and Biomagnification of Octabromodiphenyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octabromodiphenyl ether (OctaBDE) is a persistent organic pollutant and a component of commercial brominated flame retardant mixtures. Due to its lipophilicity and resistance to degradation, OctaBDE has the potential to bioaccumulate in organisms and biomagnify through food webs, posing risks to both ecosystem and human health. This technical guide provides a comprehensive overview of the bioaccumulation and biomagnification of OctaBDE, presenting quantitative data, detailed experimental protocols, and insights into the molecular signaling pathways it perturbs.

Introduction

Commercial OctaBDE is a mixture of several polybrominated diphenyl ether (PBDE) congeners, primarily containing hexa-, hepta-, octa-, and nona-brominated diphenyl ethers.[1][2] Its widespread use in consumer and industrial products has led to its ubiquitous presence in the environment.[3] The lipophilic nature of these compounds drives their accumulation in the fatty tissues of organisms.[1][4] This guide focuses on the processes of bioaccumulation, the net uptake of a chemical from all environmental sources, and biomagnification, the increasing concentration of a chemical in organisms at successively higher levels in a food chain.

Quantitative Data on Bioaccumulation and Biomagnification

The potential for a chemical to bioaccumulate and biomagnify is quantified using several key metrics: the Bioconcentration Factor (BCF), the Bioaccumulation Factor (BAF), and the Biomagnification Factor (BMF) or Trophic Magnification Factor (TMF).

-

Bioaccumulation Factor (BAF): The ratio of the concentration of a chemical in an organism to its concentration in the ambient environment (water, sediment, and food).

-

Biomagnification Factor (BMF): The ratio of the concentration of a chemical in a predator to its concentration in its prey.[6] A BMF greater than 1 indicates biomagnification.[7]

-

Trophic Magnification Factor (TMF): A measure of the average rate of increase in the concentration of a substance with each trophic level in a food web. A TMF greater than 1 indicates that the chemical is biomagnifying through the food web.[3][8]

The following tables summarize available quantitative data for various PBDE congeners found in commercial OctaBDE mixtures.

Table 1: Bioconcentration Factors (BCFs) of Selected PBDE Congeners in Aquatic Organisms

| PBDE Congener | Species | BCF (L/kg lipid wt) | Reference(s) |

| BDE-153 | Fish (general) | > 5000 | [9] |

| BDE-154 | Fish (general) | > 5000 | [9] |

| BDE-183 | Fish (general) | > 5000 | [9] |

| Various PBDEs | Aquatic Organisms | > 5000 | [9] |

Table 2: Biomagnification Factors (BMFs) of Selected PBDE Congeners in Various Food Chains

| PBDE Congener | Predator | Prey | BMF | Food Chain Type | Reference(s) |

| BDE-153 | Polar Bear | Seal | 91 - 130 | Marine | [10] |

| BDE-153 | Harbor Seal | Fish | 148 - 700 | Marine | [11] |

| BDE-154 | Harbor Seal | Fish | 11.3 - 447 | Marine | [11] |

| BDE-183 | Great Tit | - | Biomagnified | Terrestrial | [6] |

| Sum of PBDEs | Predatory Birds | - | 2 - 34 | Terrestrial | [6] |

Table 3: Trophic Magnification Factors (TMFs) of Selected PBDE Congeners in Aquatic Food Webs

| PBDE Congener | Food Web Location | TMF | Reference(s) |

| BDE-153 | Canadian Arctic Marine | Not statistically > 1 | [10] |

| BDE-154 | Canadian Arctic Marine | Not statistically > 1 | [10] |

| Various PBDEs | Freshwater | 1.35 - 1.81 | [5] |

Experimental Protocols

The accurate determination of OctaBDE bioaccumulation and biomagnification relies on robust experimental designs and analytical methodologies.

Food Web Biomagnification Study (TMF Determination)

This protocol outlines the key steps for a field study to determine the TMF of OctaBDE congeners in an aquatic food web.

Objective: To quantify the trophic magnification of OctaBDE congeners in a specific aquatic ecosystem.

Methodology:

-

Sample Collection:

-

Collect a variety of organisms representing different trophic levels within the target food web (e.g., phytoplankton, zooplankton, benthic invertebrates, forage fish, predatory fish, and fish-eating birds).

-

Collect samples from the same location and time to minimize spatial and temporal variability.[12]

-

Protect samples from light to prevent photolytic degradation of PBDEs.[2]

-

Store samples frozen at -20°C or lower until analysis.

-

-

Sample Preparation and Extraction:

-

Homogenize whole-body samples (for smaller organisms) or specific tissues (e.g., muscle, liver, adipose for larger organisms).

-

Determine the lipid content of each sample.

-

Extract PBDEs from the samples using methods such as Soxhlet extraction, accelerated solvent extraction (ASE), or microwave-assisted extraction (MAE) with appropriate solvents (e.g., hexane/dichloromethane).[13][14][15]

-

-

Extract Cleanup:

-

Remove interfering co-extracted substances, such as lipids, using techniques like gel permeation chromatography (GPC) or multi-layer silica (B1680970) gel column chromatography.[13][15]

-

-

Instrumental Analysis:

-

Trophic Level Determination:

-

Data Analysis and TMF Calculation:

-

Normalize the PBDE concentrations to the lipid content of the samples.

-

Perform a linear regression analysis of the log-transformed, lipid-normalized PBDE concentrations against the trophic level of the organisms.

-

The TMF is calculated as the anti-log of the slope of the regression line.[8][10] A statistically significant positive slope (p < 0.05) indicates biomagnification.

-

Bioconcentration Study (BCF Determination)

This protocol describes a laboratory-based study to determine the BCF of OctaBDE in a fish species, following OECD Guideline 305.

Objective: To determine the uptake and depuration rate constants and the steady-state bioconcentration factor (BCF) for OctaBDE in a selected fish species.

Methodology:

-

Test Organism and Acclimation:

-

Select a suitable fish species (e.g., rainbow trout, zebrafish).

-

Acclimate the fish to the test conditions (temperature, water quality) for a specified period.

-

-

Exposure Phase (Uptake):

-

Expose the fish to a constant, sublethal concentration of the OctaBDE test substance in the water.

-

Use of a ¹⁴C-labeled test substance is recommended for accurate quantification.[19]

-

Frequently measure the concentration of the test substance in the water to ensure it remains constant.[19]

-

Collect fish at predetermined time intervals for tissue analysis.

-

-

Depuration Phase (Elimination):

-

After the exposure phase, transfer the remaining fish to clean, uncontaminated water.

-

Collect fish at predetermined time intervals to measure the rate of elimination of the test substance.

-

-

Sample Analysis:

-

Analyze the concentration of the OctaBDE congener in the fish tissue samples using appropriate analytical methods (e.g., GC-MS).

-

-

BCF Calculation:

-

The steady-state BCF (BCFss) is calculated as the ratio of the concentration in the fish (Cf) to the concentration in the water (Cw) at steady state.

-

Alternatively, the kinetic BCF (BCFk) can be calculated as the ratio of the uptake rate constant (k1) to the depuration rate constant (k2).

-

Signaling Pathway Perturbations

OctaBDE and its constituent congeners can interfere with several critical biological signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1).[20][21] Some PBDE congeners can act as antagonists of the AhR, inhibiting the binding of endogenous or other xenobiotic ligands and potentially disrupting normal cellular processes.[20][22][23]

Caption: Antagonistic effect of OctaBDE on the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Thyroid Hormone Signaling Pathway

PBDEs, including congeners found in OctaBDE, are structurally similar to thyroid hormones (THs), such as thyroxine (T4) and triiodothyronine (T3).[7] This structural similarity allows them to interfere with TH homeostasis by binding to thyroid transport proteins (e.g., transthyretin - TTR) and thyroid hormone receptors (TRs), potentially leading to developmental and metabolic effects.[19][24][25]

Caption: Interference of OctaBDE with the Thyroid Hormone signaling pathway.

Conclusion

The available scientific evidence indicates that this compound and its constituent congeners have a high potential for bioaccumulation and biomagnification in both aquatic and terrestrial food webs. The lipophilic nature of these compounds drives their partitioning into biological tissues, and their persistence allows for their transfer and magnification up the trophic levels. Furthermore, OctaBDE can disrupt critical signaling pathways, such as the aryl hydrocarbon receptor and thyroid hormone pathways, highlighting the potential for adverse health effects in exposed organisms, including wildlife and humans. Continued monitoring and research are essential to fully understand the long-term ecological and health risks associated with this class of brominated flame retardants. This guide provides a foundational resource for professionals engaged in environmental risk assessment, toxicology, and drug development to inform their work on persistent organic pollutants.

References

- 1. researchgate.net [researchgate.net]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. Use of trophic magnification factors and related measures to characterize bioaccumulation potential of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Disruption in Thyroid Signaling Pathway: A Mechanism for the Effect of Endocrine-Disrupting Chemicals on Child Neurodevelopment [frontiersin.org]

- 8. Trophic magnification factors: considerations of ecology, ecosystems, and study design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 11. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Guidance for measuring and evaluating biomagnification factors and trophic magnification factors of difficult substances: application to decabromodiphenylethane - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioaccumulation and biomagnification of polybrominated diphenyl ethers in a food web of Lake Michigan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of polybrominated diphenyl ethers in marine biological tissues using microwave-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. Detailed polybrominated diphenyl ether (PBDE) congener composition of the widely used penta-, octa-, and deca-PBDE technical flame-retardant mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Food Webs via Stable Isotopes | Experiment [experiment.com]

- 19. Do Polybrominated Diphenyl Ethers (PBDEs) Increase the Risk of Thyroid Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Interactions of Polybrominated Diphenyl Ethers with the Aryl Hydrocarbon Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. And Now for Something Completely Different: Diversity in Ligand-Dependent Activation of Ah Receptor Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Polybrominated diphenyl ethers as Ah receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. academic.oup.com [academic.oup.com]

- 25. Frontiers | Endocrine disrupting and carcinogenic effects of decabromodiphenyl ether [frontiersin.org]

A Technical Guide to the Toxicological Profile of Octabromodiphenyl Ether (OctaBDE) in Mammals

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the toxicological profile of commercial Octabromodiphenyl Ether (OctaBDE) in mammalian species. It is important to note that commercial OctaBDE is not a single chemical entity but a technical mixture of various polybrominated diphenyl ether (PBDE) congeners. The typical composition includes hexabromodiphenyl ethers (10-12%), heptabromodiphenyl ethers (44%), octabromodiphenyl ethers (31-35%), nonabromodiphenyl ethers (10-11%), and a small fraction of decabromodiphenyl ether (<1%).[1] This guide synthesizes key findings on its absorption, distribution, metabolism, and excretion (ADME), details its primary toxicological effects with quantitative data, outlines the mechanisms of action, and describes relevant experimental protocols.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

The toxicokinetics of OctaBDE are crucial for understanding its biological impact. Like other PBDEs, it is a lipophilic compound, which governs its behavior in the body.

-

Absorption: OctaBDE can enter the body through ingestion and inhalation.[2][3] Animal studies confirm its absorption via the oral and inhalation routes.[3] Dermal absorption is considered to be low, with estimates around 4.5%, based on its physicochemical properties.[3]

-

Distribution: Following absorption, OctaBDE is distributed and accumulates in lipid-rich tissues, primarily body fat and the liver.[2][3] It can persist in the body for years.[2] Following inhalation, accumulation has also been noted in the lungs.[3]

-

Metabolism: Specific metabolic pathways for the complete OctaBDE mixture are not fully elucidated.[3] However, there is evidence that higher brominated PBDEs can undergo metabolic debromination in the environment and in biota, breaking down into lower brominated congeners.[4] This is a significant concern, as these lower brominated forms are often more toxic and bioaccumulative.[4] In general, PBDEs can be metabolized by cytochrome P450 enzymes.[5]

-

Excretion: Comprehensive data on the elimination of OctaBDE is limited.[3] Its persistence in fatty tissues suggests a slow excretion rate.

Toxicological Endpoints

OctaBDE exposure is associated with a range of adverse effects in mammals, with developmental and endocrine systems being particularly sensitive.

Data Presentation: Quantitative Toxicity

The following table summarizes key quantitative data from mammalian toxicology studies on commercial OctaBDE.

| Endpoint | Species | Value | Key Observation |

| Acute Oral LD50 | Rat | > 28,000 mg/kg | Low acute lethality via oral route.[3] |

| Acute Dermal LD50 | Rabbit | > 2,000 mg/kg | Low acute lethality via dermal route.[3] |

| Developmental Toxicity (NOAEL) | Rabbit | 2 mg/kg/day | Lowest observed NOAEL in mammals; based on developmental effects.[4] |

| Developmental Toxicity (LOAEL) | Rabbit | 2 mg/kg/day | Delayed ossification observed.[6] |

| Developmental Toxicity (LOAEL) | Rabbit | 5 mg/kg/day | Decreased fetal weight and fused sternebrae.[6] |

| Subacute Hepatotoxicity (LOAEL) | Rat | 10 mg/kg/day | Morphological effects on the liver (enlargement, eosinophilic bodies).[6] |

| Porphyrogenicity (LOAEL) | Rat | 2 mg/kg/day | Lowest effective dose inducing changes in porphyrin concentration after repeated exposure.[7] |

Note: NOAEL (No-Observed-Adverse-Effect Level) is the highest exposure level with no significant adverse effects. LOAEL (Lowest-Observed-Adverse-Effect Level) is the lowest level at which adverse effects are observed.[8]

Key Toxicological Effects

-

Developmental and Reproductive Toxicity: This is considered the most critical effect of OctaBDE.[9][10] The European Union has classified it as "Toxic," with risk phrases indicating it "may cause harm to unborn child" and poses a "possible risk of impaired fertility".[4] The primary effects observed in animal studies are fetal toxicity and teratogenicity, including delayed ossification and skeletal variations in rabbits and rats at doses as low as 2 mg/kg body weight.[6][9]

-

Neurotoxicity: Post-natal exposure to specific congeners present in the OctaBDE mixture, such as 2,2′,3,4,4′,5,5′,6-octaBDE (BDE-203), has been shown to cause long-lasting behavioral abnormalities in mice, particularly affecting motor activity, cognition, learning, and memory.[5][11][12][13]

-

Endocrine Disruption: OctaBDE is a known endocrine disruptor, primarily affecting the thyroid hormone system.[5] Due to its structural similarity to thyroxine (T4), it can interfere with thyroid hormone homeostasis.[1] Studies in rats have shown that exposure to an OctaBDE mixture (DE-79) leads to a significant reduction in serum T4 levels, while T3 levels remain unchanged.[5]

-

Hepatotoxicity: The liver is a target organ for OctaBDE toxicity. Effects observed in subacute and subchronic studies in rats include liver enlargement and other morphological changes at doses of 10 mg/kg.[6] OctaBDE also induces xenobiotic metabolizing enzymes, such as cytochrome P-450, in the liver.[3]

-

Carcinogenicity: Carcinogenicity studies for the OctaBDE mixture have not been reported.[6] Studies have been performed on the DecaBDE commercial mixture, which showed some effects at very high levels, but the International Agency for Research on Cancer (IARC) evaluated DecaBDE as not classifiable as to its carcinogenicity to humans.[9]

Mechanisms of Toxicity

The adverse effects of OctaBDE are mediated through several, potentially overlapping, mechanisms. The two most prominent modes of action for its developmental neurotoxicity are indirect effects via thyroid hormone disruption and direct effects on the developing brain.[5]

Caption: Key pathways of OctaBDE-induced developmental neurotoxicity.

Thyroid Hormone Disruption

OctaBDE interferes with the thyroid axis through multiple mechanisms, leading to reduced circulating T4, which is critical for normal brain development.[1][5]

Caption: OctaBDE disrupts thyroid hormone homeostasis via multiple mechanisms.

Direct Neurotoxicity and Oxidative Stress

In addition to endocrine disruption, PBDEs can exert direct toxic effects on neural cells. This involves the induction of oxidative stress, which can lead to DNA damage, mitochondrial dysfunction, and ultimately, apoptosis (programmed cell death).[1][5] Disruption of calcium signaling is another key direct mechanism.[5]

Aryl Hydrocarbon Receptor (AhR) Pathway

While not as potent as dioxins, some PBDEs can interact with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[14] Activation of AhR leads to the increased expression of genes like CYP1A1, which can contribute to oxidative stress through the production of reactive oxygen species (ROS).

Caption: AhR pathway activation by xenobiotics like OctaBDE can lead to oxidative stress.

Key Experimental Protocols

The toxicological data for OctaBDE are derived from standardized animal studies. Understanding these protocols is essential for interpreting the results.

Caption: A typical experimental workflow for assessing developmental toxicity.

Protocol 1: Developmental Toxicity Study in Rabbits (Basis for NOAEL)

-

Objective: To determine the potential for OctaBDE to cause developmental toxicity following maternal exposure during gestation.

-

Animal Model: Pregnant New Zealand White rabbits.

-

Methodology: The commercial OctaBDE mixture (e.g., Saytex 111) is administered daily by oral gavage to groups of pregnant does during the period of major organogenesis. Doses typically range from a control (vehicle only) to multiple dose levels, including 2 and 5 mg/kg/day.[6]

-

Endpoints: Does are monitored for signs of maternal toxicity (e.g., weight change, clinical signs). Near the end of gestation, does are euthanized, and uterine contents are examined. Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations. Skeletal analysis often involves staining with Alizarin Red S to assess the degree of ossification.[6]

Protocol 2: Developmental Neurotoxicity Study in Mice

-

Objective: To assess the effects of early postnatal exposure to PBDE congeners on adult behavior and cognitive function.

-

Methodology: Pups receive a single oral dose of a specific PBDE congener (e.g., BDE-203 at 16.8 mg/kg) on a specific postnatal day (e.g., PND 3 or 10).[12][13]

-